molecular formula C10H12N4O B2585293 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline CAS No. 1215922-82-9

4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline

Cat. No. B2585293
CAS RN: 1215922-82-9
M. Wt: 204.233
InChI Key: VRFDDWDELKZOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . The compound has a methoxy group and a methoxymethyl group attached to a triazole ring, which is then connected to an aniline group .

Scientific Research Applications

Microtubule-Binding Agents

Compounds with a triazole backbone have been explored for their potential as microtubule-binding agents. A study by Odlo et al. (2010) synthesized cis-restricted 1,4- and 1,5-disubstituted 1,2,3-triazole analogs of combretastatin A-4, revealing cytotoxicity and tubulin inhibition, indicating potential applications in cancer therapy through microtubule disruption. Their molecular modeling studies showed specific interactions with amino acids in the pharmacophore without the need for hydrogen bonding by the triazole rings, highlighting a novel approach to designing anticancer agents (Odlo, Fournier-dit-Chabert, Ducki, Gani, Sylte, & Hansen, 2010).

Antimicrobial Activity

Triazole derivatives have also been synthesized and evaluated for antimicrobial activity. Habib, Hassan, and El‐Mekabaty (2013) reported on the synthesis of novel quinazolinone derivatives incorporating triazole, which exhibited antimicrobial properties. This underscores the role of such compounds in developing new antimicrobial agents, potentially addressing antibiotic resistance (Habib, Hassan, & El‐Mekabaty, 2013).

Corrosion Inhibition

The application of triazole derivatives extends to corrosion inhibition as well. Bentiss et al. (2009) studied the effectiveness of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in preventing mild steel corrosion in hydrochloric acid medium. The compound demonstrated a high inhibition efficiency, highlighting its potential as a corrosion inhibitor in industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Photoluminescent Materials

Triazole derivatives have been used in the synthesis of photoluminescent materials. Manbeck, Brennessel, and Eisenberg (2011) reported on copper(I) complexes with amido-triazolato ligands displaying long-lived photoluminescence. These findings could pave the way for their use in optoelectronic devices, highlighting the versatility of triazole compounds in material science (Manbeck, Brennessel, & Eisenberg, 2011).

Liquid Crystal Technology

Triazole-based compounds have found applications in liquid crystal technology. Miyajima, Nakazato, Sakoda, and Chiba (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene)aniline, displaying stable smectic and nematic phases. This research contributes to the development of new materials for liquid crystal displays (LCDs) and other optical devices (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Safety and Hazards

The compound “4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline” is harmful if swallowed, in contact with skin, and if inhaled . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-15-6-9-12-10(14-13-9)7-2-4-8(11)5-3-7/h2-5H,6,11H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFDDWDELKZOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NN1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline

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